N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a piperazine ring substituted with a 2,3-dichlorophenyl group, an oxazole ring, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with ethylene glycol to form 2,3-dichlorophenylpiperazine.
Oxazole Ring Formation: The piperazine intermediate is then reacted with oxalyl chloride to introduce the oxazole ring.
Cyclopropanecarboxamide Addition: Finally, the oxazole intermediate is coupled with cyclopropanecarboxylic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide: Similar structure but lacks the additional substituents.
2,3-Dichlorophenylpiperazine derivatives: Compounds with variations in the piperazine ring or different substituents on the phenyl ring.
Uniqueness
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-12-2-1-3-14(15(12)20)23-6-8-24(9-7-23)17(26)13-10-27-18(21-13)22-16(25)11-4-5-11/h1-3,10-11H,4-9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGFEKDSJOWIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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